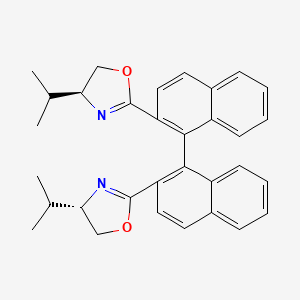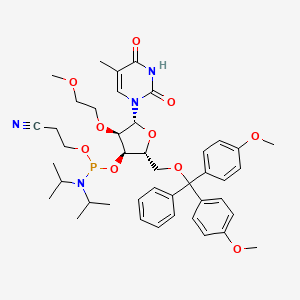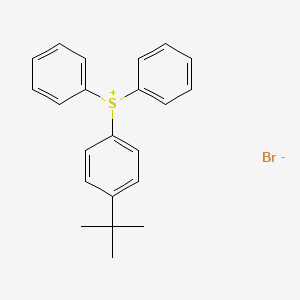![molecular formula C31H27BO3 B8248757 4,4,5,5-Tetramethyl-2-(spiro[fluorene-9,9'-xanthen]-3-yl)-1,3,2-dioxaborolane](/img/structure/B8248757.png)
4,4,5,5-Tetramethyl-2-(spiro[fluorene-9,9'-xanthen]-3-yl)-1,3,2-dioxaborolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4,5,5-Tetramethyl-2-(spiro[fluorene-9,9’-xanthen]-3-yl)-1,3,2-dioxaborolane is a complex organic compound that features a spiro structure, which is a unique arrangement where two rings are connected through a single atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-Tetramethyl-2-(spiro[fluorene-9,9’-xanthen]-3-yl)-1,3,2-dioxaborolane typically involves a multi-step process. One common method is the Suzuki cross-coupling reaction, which is a powerful tool for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst and a base. The reaction conditions often include a solvent such as toluene or dimethylformamide (DMF) and a temperature range of 80-100°C .
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve scaling up the Suzuki cross-coupling reaction. This would require optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors could be employed to enhance the efficiency and scalability of the process.
Análisis De Reacciones Químicas
Types of Reactions
4,4,5,5-Tetramethyl-2-(spiro[fluorene-9,9’-xanthen]-3-yl)-1,3,2-dioxaborolane undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives, which can be useful in different applications.
Reduction: Reduction reactions can be used to modify the electronic properties of the compound.
Substitution: The compound can undergo substitution reactions where one of its substituents is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
4,4,5,5-Tetramethyl-2-(spiro[fluorene-9,9’-xanthen]-3-yl)-1,3,2-dioxaborolane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying molecular interactions and biological pathways.
Mecanismo De Acción
The mechanism by which 4,4,5,5-Tetramethyl-2-(spiro[fluorene-9,9’-xanthen]-3-yl)-1,3,2-dioxaborolane exerts its effects is primarily through its role as a hole-transporting material. It facilitates the movement of positive charge carriers (holes) within organic electronic devices. The spiro structure provides a rigid framework that helps in maintaining the stability and efficiency of charge transport. The molecular targets include the active layers of photovoltaic cells, where it helps in improving the overall power conversion efficiency .
Comparación Con Compuestos Similares
Similar Compounds
Spiro[fluorene-9,9’-xanthene]-2,7-diamine (X59): Another hole-transporting material with a similar spiro structure.
Spiro[fluorene-9,9’-xanthene]-2,2’,7,7’-tetramine (X60): Known for its high efficiency in perovskite solar cells.
Spiro-thiophene derivatives: Used in perovskite solar cells with promising efficiency.
Uniqueness
4,4,5,5-Tetramethyl-2-(spiro[fluorene-9,9’-xanthen]-3-yl)-1,3,2-dioxaborolane is unique due to its specific combination of a spiro structure with boron-containing dioxaborolane. This combination provides distinct electronic properties that enhance its performance in organic electronic applications, making it a valuable compound in the field of material science.
Propiedades
IUPAC Name |
4,4,5,5-tetramethyl-2-spiro[fluorene-9,9'-xanthene]-3-yl-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H27BO3/c1-29(2)30(3,4)35-32(34-29)20-17-18-24-22(19-20)21-11-5-6-12-23(21)31(24)25-13-7-9-15-27(25)33-28-16-10-8-14-26(28)31/h5-19H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJEIAWKIVYQZHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C4(C5=CC=CC=C53)C6=CC=CC=C6OC7=CC=CC=C47 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H27BO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-Bromo-6-iodo-7-methyl-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B8248688.png)
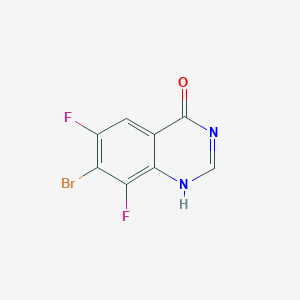
![tert-butyl N-[(3R,6S)-6-ethynyltetrahydropyran-3-yl]carbamate](/img/structure/B8248704.png)
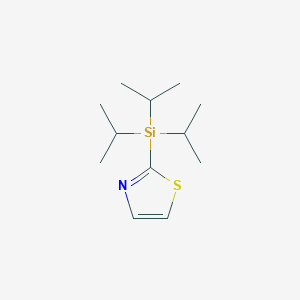
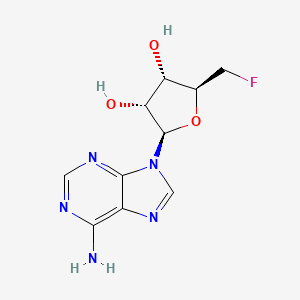
![5-[2-amino-3-(3,5-dicarboxyphenyl)-5-methylphenyl]benzene-1,3-dicarboxylic acid](/img/structure/B8248728.png)
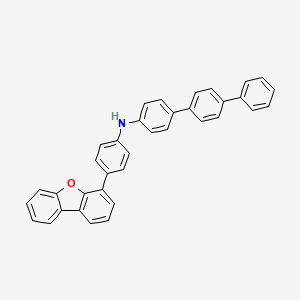
![2-(4-(Dibenzo[b,d]furan-2-yl)phenyl)-4,6-diphenyl-1,3,5-triazine](/img/structure/B8248741.png)
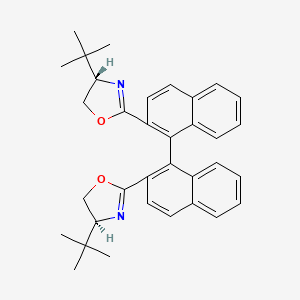
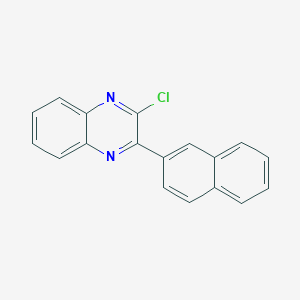
![4-(10-(Naphthalen-2-yl)anthracen-9-yl)dibenzo[b,d]furan](/img/structure/B8248773.png)
